molecular formula C13H30OSi2 B14595025 {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane CAS No. 61077-57-4

{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane

Cat. No.: B14595025
CAS No.: 61077-57-4
M. Wt: 258.55 g/mol
InChI Key: VXQVIOXVHUUYGF-UHFFFAOYSA-N
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Description

{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications . The compound’s structure includes an ethenyl group, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydrosilylation of alkenes with trimethylsilyl-protected alcohols. This reaction is often catalyzed by transition metals such as platinum or rhodium . The reaction conditions usually include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are often used as intermediates in the synthesis of more complex organosilicon compounds .

Scientific Research Applications

{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen or silicon-carbon bonds, depending on the reaction conditions. The compound’s reactivity is largely influenced by the presence of the ethenyl group, which can participate in addition reactions .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.

    Trimethylsilylacetylene: Used in cross-coupling reactions.

    Trimethylsilyl ethyl ether: Used as a protecting group for alcohols

Uniqueness

{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane is unique due to its combination of ethenyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and high stability .

Properties

CAS No.

61077-57-4

Molecular Formula

C13H30OSi2

Molecular Weight

258.55 g/mol

IUPAC Name

trimethyl-[4-(trimethylsilylmethyl)hex-5-en-3-yloxy]silane

InChI

InChI=1S/C13H30OSi2/c1-9-12(11-15(3,4)5)13(10-2)14-16(6,7)8/h9,12-13H,1,10-11H2,2-8H3

InChI Key

VXQVIOXVHUUYGF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C[Si](C)(C)C)C=C)O[Si](C)(C)C

Origin of Product

United States

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